Cas no 1807413-87-1 (2,4-Dimethyl-5-fluorocinnamic acid)

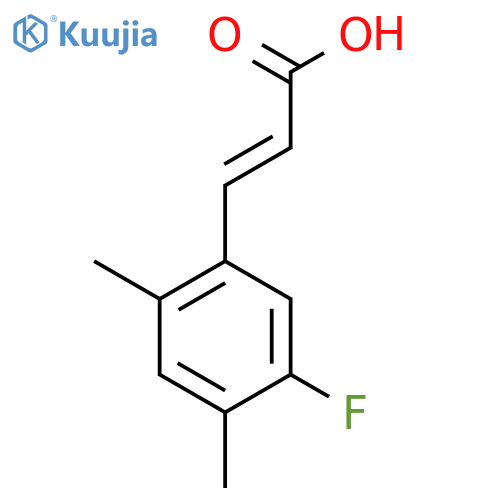

1807413-87-1 structure

商品名:2,4-Dimethyl-5-fluorocinnamic acid

CAS番号:1807413-87-1

MF:C11H11FO2

メガワット:194.202246904373

CID:5004607

2,4-Dimethyl-5-fluorocinnamic acid 化学的及び物理的性質

名前と識別子

-

- 2,4-Dimethyl-5-fluorocinnamic acid

-

- インチ: 1S/C11H11FO2/c1-7-5-8(2)10(12)6-9(7)3-4-11(13)14/h3-6H,1-2H3,(H,13,14)/b4-3+

- InChIKey: SQBWTWSTKSTJGV-ONEGZZNKSA-N

- ほほえんだ: FC1=CC(/C=C/C(=O)O)=C(C)C=C1C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 237

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 37.3

2,4-Dimethyl-5-fluorocinnamic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010009982-1g |

2,4-Dimethyl-5-fluorocinnamic acid |

1807413-87-1 | 97% | 1g |

$1519.80 | 2023-09-02 | |

| Alichem | A010009982-250mg |

2,4-Dimethyl-5-fluorocinnamic acid |

1807413-87-1 | 97% | 250mg |

$470.40 | 2023-09-02 | |

| Alichem | A010009982-500mg |

2,4-Dimethyl-5-fluorocinnamic acid |

1807413-87-1 | 97% | 500mg |

$782.40 | 2023-09-02 |

2,4-Dimethyl-5-fluorocinnamic acid 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

1807413-87-1 (2,4-Dimethyl-5-fluorocinnamic acid) 関連製品

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量